molecular formula C9H11Cl3NO5P B11710162 Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate

Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate

Cat. No.: B11710162
M. Wt: 350.5 g/mol
InChI Key: NPRISWGXSONKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a furan ring, a trichloromethyl group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanone with dimethyl phosphite in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can lead to the formation of phosphonates with different substituents.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various phosphonic acids, reduced phosphonates, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.

Mechanism of Action

The mechanism of action of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with a hydroxy group instead of a formamido group.

    Dimethyl (2,2,2-trichloro-1-[(3-chloroanilino)carbonyl]oxy)ethyl)phosphonate: Contains a chloroanilino group, making it structurally related.

Uniqueness

Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is unique due to the presence of the furan ring and the formamido group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11Cl3NO5P

Molecular Weight

350.5 g/mol

IUPAC Name

N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)furan-2-carboxamide

InChI

InChI=1S/C9H11Cl3NO5P/c1-16-19(15,17-2)8(9(10,11)12)13-7(14)6-4-3-5-18-6/h3-5,8H,1-2H3,(H,13,14)

InChI Key

NPRISWGXSONKJQ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.